molecular formula C12H17NO4 B172623 Benzene, 1,2-bis(1-methylethoxy)-4-nitro- CAS No. 1698-99-3

Benzene, 1,2-bis(1-methylethoxy)-4-nitro-

Cat. No.: B172623
CAS No.: 1698-99-3
M. Wt: 239.27 g/mol
InChI Key: OMFSXRGMZGCRJH-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis(1-methylethoxy)-4-nitro-: is an organic compound characterized by the presence of two 1-methylethoxy groups and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-bis(1-methylethoxy)-4-nitro- typically involves the nitration of a precursor compound, such as 1,2-bis(1-methylethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the 1-methylethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, 1,2-bis(1-methylethoxy)-4-nitro- can undergo oxidation reactions, particularly at the methylethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzene, 1,2-bis(1-methylethoxy)-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(1-methylethoxy)-4-nitro- depends on its chemical reactivity. The nitro group can participate in redox reactions, while the methylethoxy groups can undergo hydrolysis or oxidation. These reactions can influence the compound’s interaction with biological targets or its behavior in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,2-bis(1-methylethoxy)-4-methoxy-
  • Benzene, 1,3-bis(1,1-dimethylethyl)-
  • Benzene, 1-methyl-3-(1-methylethyl)-

Uniqueness

Benzene, 1,2-bis(1-methylethoxy)-4-nitro- is unique due to the presence of both 1-methylethoxy groups and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-nitro-1,2-di(propan-2-yloxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-8(2)16-11-6-5-10(13(14)15)7-12(11)17-9(3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFSXRGMZGCRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469729
Record name Benzene, 1,2-bis(1-methylethoxy)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-99-3
Record name 1,2-Bis(1-methylethoxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-bis(1-methylethoxy)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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